molecular formula C10H16N2O B561523 6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one CAS No. 107886-17-9

6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one

Cat. No.: B561523
CAS No.: 107886-17-9
M. Wt: 180.251
InChI Key: ZHVMIZGVIFKUSV-UHFFFAOYSA-N
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Description

Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is a complex organic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of fused pyrrole and pyrazine rings, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of proline derivatives, which undergo cyclization to form the desired bicyclic structure. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl or trifluoroacetyl to protect the amino groups during the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and stability.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is unique due to its specific ring fusion and the resulting chemical properties. Its stability and reactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

107886-17-9

Molecular Formula

C10H16N2O

Molecular Weight

180.251

IUPAC Name

2,3,6,8,9,10,10a,10b-octahydro-1H-dipyrrolo[1,2-d:1/',2/'-f]pyrazin-5-one

InChI

InChI=1S/C10H16N2O/c13-10-7-11-5-1-3-8(11)9-4-2-6-12(9)10/h8-9H,1-7H2

InChI Key

ZHVMIZGVIFKUSV-UHFFFAOYSA-N

SMILES

C1CC2C3CCCN3C(=O)CN2C1

Origin of Product

United States

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